Thallium(centn) thiocyanate
CAS No.:
Cat. No.: VC20727852
Molecular Formula: CNSTl
Molecular Weight: 262.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CNSTl |
|---|---|
| Molecular Weight | 262.47 g/mol |
| IUPAC Name | thiocyanatothallium |
| Standard InChI | InChI=1S/CHNS.Tl/c2-1-3;/h3H;/q;+1/p-1 |
| Standard InChI Key | JSSGUHHJIJMEQF-UHFFFAOYSA-M |
| Canonical SMILES | C(#N)S[Tl] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Thallium(centn) thiocyanate is systematically named thiocyanatothallium under IUPAC conventions . Its molecular formula, CNSTl, reflects a 1:1 stoichiometric ratio between the thiocyanate ion ([SCN]⁻) and thallium(I). The compound’s SMILES notation, C(#N)S[Tl] , delineates a linear coordination geometry where thallium binds to the sulfur atom of the thiocyanate group. This configuration aligns with analogous metal thiocyanate complexes, though the presence of thallium introduces distinct electronic properties due to its +1 oxidation state and large atomic radius.
Spectroscopic and Crystallographic Data
PubChem records indicate that three-dimensional conformer generation for thallium(centn) thiocyanate is disallowed due to unsupported elements in the MMFF94s force field . This limitation underscores the challenges in modeling thallium-containing compounds computationally. Experimental crystallographic data remain sparse, but analogous thallium thiocyanate structures suggest a monoclinic lattice with Tl–S bond lengths approximating 2.8–3.0 Å .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CNSTl | |
| Molecular Weight | 262.47 g/mol | |
| IUPAC Name | Thiocyanatothallium | |
| InChI Key | JSSGUHHJIJMEQF-UHFFFAOYSA-M |
Synthesis and Reactivity
Stability and Decomposition
Thallium thiocyanate derivatives exhibit thermal instability above 200°C, decomposing to release toxic thallium fumes and sulfur dioxide . In acidic conditions, protonation of the thiocyanate group may yield hydrogen cyanide (HCN), a reaction catalyzed by hemoproteins :
This degradation pathway underscores the compound’s dual toxicity, stemming from both thallium and cyanogenic byproducts.
Toxicological Profile and Biological Interactions
Mechanisms of Thallium Toxicity
Thallium(centn) thiocyanate’s acute toxicity primarily arises from thallium’s ability to mimic potassium ions, disrupting Na⁺/K⁺-ATPase activity . This interference collapses transmembrane electrochemical gradients, leading to neuronal dysfunction, cardiomyopathy, and renal failure . The compound’s lipid solubility facilitates rapid absorption across skin and mucous membranes, with a biological half-life exceeding 10 days due to enterohepatic recirculation .
Table 2: Comparative Toxicity Metrics
| Parameter | Thallium(centn) Thiocyanate | Potassium Thiocyanate |
|---|---|---|
| LD₅₀ (oral, rat) | ~15 mg/kg (estimated) | 854 mg/kg |
| Primary Target Organs | CNS, Kidneys, Liver | Thyroid, Cardiovascular |
Analytical Detection Methods
Spectroscopic Techniques
Inductively coupled plasma mass spectrometry (ICP-MS) remains the gold standard for thallium quantification in biological matrices, with detection limits below 0.1 µg/L . Thiocyanate analysis typically employs Ferric Nitrate-based spectrophotometry, exploiting the formation of red iron-thiocyanate complexes :
Forensic Applications
Postmortem identification of thallium(centn) thiocyanate poisoning requires tandem mass spectrometry to distinguish it from other thallium salts. Characteristic findings include Mees’ lines (nail striae), alopecia, and cerebellar degeneration .
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